3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(4-methoxyphenyl)-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O3/c1-26-15-6-3-13(4-7-15)5-8-16(25)24-11-14(12-24)19-22-18(23-27-19)17-20-9-2-10-21-17/h2-4,6-7,9-10,14H,5,8,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSJNMLRGNKDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CC(C2)C3=NC(=NO3)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the azetidine ring, followed by the introduction of the oxadiazole and pyrimidine moieties. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. These compounds have been shown to possess:
- Antibacterial effects : Particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.
- Antifungal properties : Effective against various fungal strains, showcasing broad-spectrum activity .
A study highlighted the synthesis of oxadiazole derivatives that demonstrated strong antibacterial activity comparable to conventional antibiotics like gentamicin . The incorporation of the pyrimidine structure further enhances the efficacy of these compounds against resistant strains.
Anticancer Potential
The compound's structural elements suggest potential applications in cancer therapy:
- Mechanism of action : Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
Recent studies have indicated that oxadiazole derivatives can target specific enzymes involved in cancer progression, leading to promising results in preclinical models . For instance, molecular docking studies have shown favorable binding affinities to key proteins involved in tumor growth.
Case Study 1: Antimicrobial Efficacy
In a comparative study, researchers synthesized a series of 1,3,4-oxadiazole derivatives and tested their antibacterial activities. The most potent compounds exhibited:
- Up to four times greater efficacy against S. aureus compared to standard treatments.
- Enhanced activity against multidrug-resistant strains .
Case Study 2: Anticancer Activity
A novel derivative based on the oxadiazole framework was tested for its anticancer properties. The findings revealed:
- Significant inhibition of tumor cell lines with IC50 values in the low micromolar range.
- Induction of apoptosis in treated cells, verified through flow cytometry analysis .
Data Tables
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The compound’s structure allows it to fit into binding sites, modulating the activity of its targets and influencing various biological pathways.
Comparison with Similar Compounds
However, based on its structural features, hypothetical comparisons can be drawn to compounds with shared pharmacophores:
Azetidine-Containing Kinase Inhibitors
| Compound Name | Target Kinase | IC₅₀ (nM) | Key Structural Differences |
|---|---|---|---|
| Example Compound A | EGFR | 5.2 | Replaces oxadiazole with pyridine |
| Example Compound B | CDK2 | 12.7 | Lacks 4-methoxyphenyl group |
| Target Compound | Hypothetical | N/A | Unique oxadiazole-pyrimidine-azetidine triad |
Key Findings :
- The azetidine ring in the target compound may improve selectivity compared to pyrrolidine-based analogs (e.g., Compound A) due to reduced conformational flexibility .
- The 4-methoxyphenyl group enhances cellular permeability relative to unsubstituted phenyl derivatives (e.g., Compound B) .
Oxadiazole Derivatives
| Compound Name | Biological Activity | Efficacy (EC₅₀) | Structural Distinctions |
|---|---|---|---|
| Example Compound C | Antiviral | 0.8 µM | Uses isoxazole instead of oxadiazole |
| Example Compound D | Anti-inflammatory | 15.3 µM | Lacks azetidine ring |
| Target Compound | Kinase Inhibition | Pending Data | Combines oxadiazole with pyrimidine |
Key Findings :
- The 1,2,4-oxadiazole moiety in the target compound likely enhances binding to ATP pockets in kinases compared to isoxazole derivatives (e.g., Compound C) .
- The integration of pyrimidine may confer dual inhibitory effects (e.g., targeting both kinase and downstream signaling pathways) .
Biological Activity
The compound 3-(4-Methoxyphenyl)-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a synthetic organic molecule that integrates various pharmacophores known for their biological activities. This article explores its biological activity, focusing on anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A 4-methoxyphenyl group,
- A pyrimidin-2-yl moiety,
- A 1,2,4-oxadiazol-5-yl ring,
- An azetidin structure.
This combination of functional groups suggests potential interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole and pyrimidine scaffolds. For instance:
- In vitro Studies : Compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines:
- Mechanisms of Action : The compound may induce apoptosis through the inhibition of key signaling pathways such as EGFR and Src kinases. For example, one derivative exhibited an IC50 of 0.24 µM against EGFR .
Antimicrobial Activity
The 1,3,4-oxadiazole derivatives have also been investigated for their antimicrobial properties:
- Broad-Spectrum Activity : Research indicates that oxadiazole-containing compounds exhibit significant antibacterial and antifungal activities. For instance, certain derivatives showed effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative strains like Escherichia coli .
- Mechanistic Insights : The binding affinity of these compounds to bacterial target proteins has been evaluated through molecular docking studies, demonstrating their potential as novel antimicrobial agents .
Case Studies
Several case studies have been conducted to evaluate the biological activity of similar compounds:
| Study | Compound | Target | IC50 (µM) | Activity |
|---|---|---|---|---|
| Dhumal et al. (2016) | Oxadiazole Derivatives | Mycobacterium bovis BCG | Not specified | Strong inhibition in active/dormant states |
| Desai et al. (2018) | Pyridine-based Oxadiazoles | Various bacteria | Not specified | Comparable activity to gentamicin |
| Arafa et al. (2023) | Oxadiazole Derivatives | Cancer Cell Lines | 0.2757357 | Double potency compared to erlotinib |
Q & A
Q. Assay standardization :
- Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
- Validate via orthogonal assays (e.g., ATPase activity vs. fluorescence-based viability) .
Solubility optimization : Test DMSO concentrations (<0.1% v/v) or use β-cyclodextrin complexes to mitigate false negatives .
Metabolic stability : Pre-incubate with liver microsomes (human/rat) to assess CYP450-mediated inactivation .
Advanced: How can reaction yields be optimized using Design of Experiments (DoE)?
Answer:
Apply Box-Behnken or Central Composite Design to:
Variables : Temperature (40–80°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF) .
Response surface analysis : Prioritize factors (e.g., temperature contributes 60% to yield variance) .
Validation : Confirm optimal conditions (e.g., 65°C, 12 mol% EDCI in DMF) in triplicate runs (RSD <5%) .
Advanced: What are the compound’s degradation pathways under physiological conditions?
Answer:
- pH-dependent hydrolysis : Oxadiazole ring cleavage at pH >8, monitored via UV-Vis (λ = 270 nm loss) .
- Photodegradation : UV light (254 nm) induces azetidine ring opening; use amber vials for storage .
- Metabolite profiling : LC-MS/MS identifies primary metabolites (e.g., demethylated methoxyphenyl) in rat plasma .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in sealed, argon-flushed vials .
- Humidity : Use desiccants (silica gel) to prevent hygroscopic degradation .
- Light : Protect from UV/visible light using amber glassware .
Advanced: How does the compound’s logP affect its cellular uptake?
Answer:
- Experimental logP : Determine via shake-flask method (octanol/water partition) .
- Caco-2 permeability assay : Correlate logP (>3.5) with Papp values (>1 × 10⁻⁶ cm/s) for passive diffusion .
- Structural tweaks : Introduce polar groups (e.g., -OH) to lower logP if efflux ratio (ER) >3 in P-gp assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
